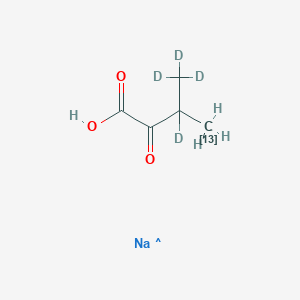

Sodium 3-methyl-2-oxobutanoate-13C,d4

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C5H8NaO3 |

|---|---|

Molecular Weight |

144.12 g/mol |

InChI |

InChI=1S/C5H8O3.Na/c1-3(2)4(6)5(7)8;/h3H,1-2H3,(H,7,8);/i1D3,2+1,3D; |

InChI Key |

ZYUOMWUHRSDZMY-KDMRDBLJSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([13CH3])C(=O)C(=O)O.[Na] |

Canonical SMILES |

CC(C)C(=O)C(=O)O.[Na] |

Origin of Product |

United States |

Foundational & Exploratory

Sodium 3-methyl-2-oxobutanoate-13C,d4: A Technical Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium 3-methyl-2-oxobutanoate-13C,d4, an isotopically labeled form of sodium α-ketoisovalerate, serves as a critical tool in advanced biochemical and biomedical research. Its unique stable isotope composition allows for precise tracing of metabolic pathways and detailed structural analysis of proteins. This guide provides a comprehensive overview of its properties, applications, and detailed experimental protocols for its use in protein labeling for Nuclear Magnetic Resonance (NMR) spectroscopy and metabolic flux analysis using mass spectrometry.

Core Properties

This compound is a synthetic, non-radioactive isotopologue of a key metabolic intermediate. The incorporation of Carbon-13 (¹³C) and deuterium (d) atoms provides a distinct mass signature, enabling its differentiation from endogenous, unlabeled molecules.

| Property | Value | Reference |

| Synonyms | Sodium α-ketoisovalerate-¹³C,d₄, Sodium dimethylpyruvate-¹³C,d₄ | [1] |

| Molecular Formula | C¹³C₄H₃D₄NaO₃ | [2] |

| Molecular Weight | 146.09 g/mol | [2] |

| CAS Number | 1185115-88-1 | [2] |

| Purity | Typically ≥98% | [2] |

| Appearance | Solid | |

| Storage | Store at -20°C, protected from light |

Applications in Research

The primary application of this compound lies in its role as a metabolic precursor for the amino acids leucine and valine. This property is extensively exploited in two major areas of research:

-

Protein Structure and Dynamics via NMR: By introducing ¹³C-labeled methyl groups into proteins, researchers can significantly enhance the resolution and sensitivity of NMR experiments. This is particularly valuable for studying large proteins and protein complexes where spectral overlap is a major challenge. The labeled methyl groups serve as sensitive probes for mapping protein structure, dynamics, and interactions with ligands or other proteins.

-

Metabolic Flux Analysis: In the field of metabolomics, this labeled compound is used to trace the flow of carbon atoms through metabolic networks. By analyzing the incorporation of ¹³C into downstream metabolites using mass spectrometry, researchers can quantify the activity of various metabolic pathways. This is crucial for understanding cellular metabolism in both normal and diseased states, such as cancer.

Experimental Protocols

I. Selective ¹³C-Methyl Labeling of Proteins in E. coli for NMR Spectroscopy

This protocol describes the selective labeling of leucine and valine methyl groups in a target protein overexpressed in Escherichia coli.

1. Materials:

-

This compound

-

M9 minimal medium

-

D₂O (99.9%)

-

¹⁵NH₄Cl (as the sole nitrogen source)

-

[U-²H, ¹²C]-glucose (or other deuterated carbon source)

-

E. coli expression strain (e.g., BL21(DE3)) transformed with the plasmid containing the gene of interest

-

Isopropyl β-D-1-thiogalactopyranoside (IPTG)

2. Procedure:

-

Starter Culture: Inoculate a 5-10 mL LB medium with a single colony of the transformed E. coli strain. Grow overnight at 37°C with shaking.

-

Minimal Medium Culture: The following day, inoculate 1 L of M9 minimal medium prepared with D₂O, containing ¹⁵NH₄Cl and a deuterated carbon source (e.g., 2 g/L [U-²H, ¹²C]-glucose), with the overnight starter culture. Grow at 37°C with vigorous shaking until the OD₆₀₀ reaches 0.6-0.8.

-

Precursor Addition: Approximately one hour prior to inducing protein expression, add this compound to the culture medium to a final concentration of 100-120 mg/L.

-

Induction: Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM. Reduce the temperature to 18-25°C and continue the culture for another 12-16 hours.

-

Harvesting: Harvest the cells by centrifugation at 5,000 x g for 20 minutes at 4°C.

-

Protein Purification: Purify the labeled protein from the cell pellet using standard chromatography techniques appropriate for the target protein.

-

NMR Sample Preparation: Prepare the purified, labeled protein in a suitable buffer for NMR analysis.

3. NMR Data Acquisition:

-

Acquire ¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Coherence (HMQC) spectra to observe the labeled methyl groups.

-

Utilize TROSY (Transverse Relaxation-Optimized Spectroscopy)-based experiments for large proteins to enhance spectral resolution and sensitivity.

II. ¹³C Metabolic Flux Analysis using Mass Spectrometry

This protocol provides a general framework for tracing the metabolism of this compound in cultured cells.

1. Materials:

-

This compound

-

Cell culture medium appropriate for the cell line

-

Cultured cells of interest

-

Methanol, water, and chloroform (for metabolite extraction)

-

Gas chromatograph-mass spectrometer (GC-MS) or Liquid chromatograph-mass spectrometer (LC-MS)

2. Procedure:

-

Cell Culture: Culture cells to the desired confluency under standard conditions.

-

Labeling: Replace the standard culture medium with a medium containing this compound at a known concentration. The optimal concentration and labeling time should be determined empirically but often ranges from several hours to a full cell cycle to approach isotopic steady state.

-

Metabolite Extraction:

-

Aspirate the labeling medium and quickly wash the cells with ice-cold saline.

-

Quench metabolism and extract metabolites by adding a cold extraction solvent (e.g., 80% methanol).

-

Scrape the cells and collect the cell lysate.

-

Perform a phase separation if necessary (e.g., using a methanol/water/chloroform mixture) to separate polar metabolites.

-

-

Sample Preparation for MS:

-

Dry the metabolite extracts under a stream of nitrogen or using a vacuum concentrator.

-

Derivatize the samples if required for GC-MS analysis (e.g., silylation).

-

-

Mass Spectrometry Analysis:

-

Analyze the samples using GC-MS or LC-MS to determine the mass isotopomer distributions of downstream metabolites (e.g., leucine, valine, and intermediates of the Krebs cycle).

-

-

Data Analysis:

-

Correct the raw mass spectrometry data for the natural abundance of stable isotopes.

-

Use software such as FiatFlux or Metran to calculate metabolic flux ratios based on the mass isotopomer distributions.

-

Metabolic Pathway

Sodium 3-methyl-2-oxobutanoate (α-ketoisovalerate) is a precursor to the branched-chain amino acids leucine and valine. The labeled carbon and deuterium atoms from this compound are incorporated into these amino acids through a series of enzymatic reactions.

The direct transamination of α-ketoisovalerate leads to the formation of valine. For leucine synthesis, α-ketoisovalerate first undergoes a multi-step conversion to α-ketoisocaproate, which is then transaminated to produce leucine.

Conclusion

This compound is an indispensable tool for modern biological and pharmaceutical research. Its application in NMR spectroscopy provides high-resolution insights into protein structure and function, while its use in metabolic flux analysis enables the quantitative study of cellular metabolism. The detailed protocols and pathways described in this guide offer a foundation for researchers to effectively utilize this powerful isotopic tracer in their experimental designs.

References

The In Vivo Metabolic Odyssey of 3-Methyl-2-Oxobutanoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methyl-2-oxobutanoate, also known as α-ketoisovalerate, is a pivotal intermediate in the catabolism of the branched-chain amino acid (BCAA) valine. Its metabolic fate is intricately linked to cellular energy homeostasis, nutrient signaling, and a spectrum of pathophysiological conditions, including insulin resistance and cancer. This technical guide provides a comprehensive overview of the in vivo metabolism of 3-methyl-2-oxobutanoate, detailing its primary and alternative metabolic pathways, the key enzymes involved, and the complex regulatory networks that govern its flux. We present quantitative data on its metabolism, detailed experimental protocols for its study, and visual representations of the associated metabolic and signaling pathways to serve as a resource for researchers and professionals in the field of drug development and metabolic research.

Introduction

3-Methyl-2-oxobutanoate is a branched-chain α-keto acid (BCKA) derived from the reversible transamination of valine. This initial step of BCAA catabolism primarily occurs in the skeletal muscle. The resulting 3-methyl-2-oxobutanoate can then be either released into circulation for metabolism in other tissues, notably the liver, or be further catabolized within the muscle. The irreversible oxidative decarboxylation of 3-methyl-2-oxobutanoate, catalyzed by the mitochondrial branched-chain α-keto acid dehydrogenase (BCKDH) complex, is the rate-limiting step in valine catabolism. Dysregulation of this pathway is implicated in various metabolic disorders, making 3-methyl-2-oxobutanoate and its metabolic pathways a subject of intense research.

Metabolic Pathways

The in vivo metabolism of 3-methyl-2-oxobutanoate is dominated by its entry into the BCAA catabolic pathway, leading to its complete oxidation. However, an alternative anabolic fate exists, connecting it to the biosynthesis of pantothenate (Vitamin B5) and Coenzyme A.

Primary Catabolic Pathway: Oxidative Decarboxylation

The principal metabolic route for 3-methyl-2-oxobutanoate is its conversion to isobutyryl-CoA by the BCKDH complex. This multi-enzyme complex is located in the inner mitochondrial membrane and catalyzes the irreversible oxidative decarboxylation of all three BCKAs.[1][2] The BCKDH complex consists of three catalytic components: E1 (a thiamine-dependent decarboxylase), E2 (a dihydrolipoyl transacylase), and E3 (a FAD-dependent dihydrolipoyl dehydrogenase).[2]

The isobutyryl-CoA produced from 3-methyl-2-oxobutanoate is further metabolized through a series of reactions to ultimately yield succinyl-CoA, which then enters the citric acid cycle for energy production.

Alternative Anabolic Pathway: Pantothenate and Coenzyme A Biosynthesis

3-Methyl-2-oxobutanoate serves as a precursor for the biosynthesis of pantothenate (Vitamin B5), a vital component of Coenzyme A (CoA).[3][4] In this pathway, 3-methyl-2-oxobutanoate is hydroxymethylated to form 2-dehydropantoate by the enzyme ketopantoate hydroxymethyltransferase. 2-Dehydropantoate is then reduced to pantoate, which condenses with β-alanine to form pantothenate.

Regulation of 3-Methyl-2-Oxobutanoate Metabolism

The flux of 3-methyl-2-oxobutanoate through its catabolic pathway is tightly regulated, primarily at the level of the BCKDH complex. This regulation occurs through phosphorylation/dephosphorylation cycles and is influenced by various hormonal and nutritional signals.

Regulation of the BCKDH Complex

The activity of the BCKDH complex is inhibited by phosphorylation of its E1α subunit, a reaction catalyzed by the BCKDH kinase (BCKDK). Conversely, dephosphorylation and activation of the complex are mediated by the phosphatase PPM1K (also known as PP2Cm). The activity of BCKDK itself is allosterically inhibited by BCKAs, including 3-methyl-2-oxobutanoate, creating a feedback mechanism.

Hormonal and Physiological Regulation

Insulin: Insulin plays a crucial role in regulating BCAA catabolism. It promotes the dephosphorylation and activation of the BCKDH complex, thereby increasing the breakdown of 3-methyl-2-oxobutanoate. This effect is thought to be mediated, at least in part, through the insulin signaling pathway.

Exercise: Physical exercise has been shown to activate the BCKDH complex in skeletal muscle, leading to increased oxidation of BCAAs and their corresponding keto acids.

Quantitative Data

The following tables summarize available quantitative data on the concentrations of 3-methyl-2-oxobutanoate and the kinetic properties of the key enzymes involved in its metabolism.

Table 1: Concentrations of 3-Methyl-2-oxobutanoate in Biological Samples

| Sample Type | Species | Concentration (µmol/L) | Reference |

| Serum | Human | 0.06 - 0.23 (LOQ) | |

| Muscle | Human | 0.09 - 0.27 (nmol/g) (LOQ) | |

| Serum | Pig | ~10-20 |

Table 2: Kinetic Properties of Key Enzymes in 3-Methyl-2-Oxobutanoate Metabolism

| Enzyme | Substrate | Km | Vmax | Organism/Tissue | Reference |

| Branched-chain aminotransferase (BCAT) | 3-Methyl-2-oxobutanoate | 0.041 mM | 0.91 U/mg | Thermoproteus tenax | |

| Branched-chain aminotransferase (BCAT) | α-Ketoglutarate | 83.5 mM | 0.18 U/mg | Thermoproteus uzoniensis | |

| BCKDH Complex | 3-Methyl-2-oxobutanoate | Not explicitly stated | Not explicitly stated | Bovine Kidney |

Experimental Protocols

Studying the in vivo metabolic fate of 3-methyl-2-oxobutanoate requires sophisticated techniques. Below are outlines of key experimental protocols.

Stable Isotope Tracing

Objective: To quantify the in vivo flux of 3-methyl-2-oxobutanoate through its metabolic pathways.

Protocol Outline:

-

Tracer Selection: A stable isotope-labeled form of valine (e.g., [1-¹³C]valine) is commonly used as the precursor tracer.

-

Animal Model: A suitable animal model (e.g., mouse, rat, pig) is chosen. For human studies, informed consent and ethical approval are mandatory.

-

Tracer Administration: The tracer is administered via a primed-continuous intravenous infusion to achieve a steady-state isotopic enrichment in the plasma.

-

Sample Collection: Blood and tissue samples are collected at various time points during the infusion.

-

Sample Preparation: Metabolites are extracted from the collected samples. For 3-methyl-2-oxobutanoate, this often involves protein precipitation followed by derivatization to enhance its volatility and detection.

-

Mass Spectrometry Analysis: The isotopic enrichment of 3-methyl-2-oxobutanoate and its downstream metabolites is measured using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).

-

Metabolic Flux Analysis: The obtained isotopic enrichment data is used in conjunction with metabolic models to calculate the rates of production, conversion, and oxidation of 3-methyl-2-oxobutanoate.

In Vivo NMR Spectroscopy

Objective: To non-invasively monitor the concentration of 3-methyl-2-oxobutanoate and other metabolites in a specific tissue or organ in real-time.

Protocol Outline:

-

NMR System: A high-field NMR spectrometer equipped for in vivo studies is required.

-

Animal Preparation: The animal is anesthetized and positioned within the NMR magnet. A surface coil is placed over the tissue of interest (e.g., liver, muscle).

-

Localization: A localization sequence (e.g., PRESS, STEAM) is used to select a specific volume of interest (voxel) from which the NMR signal will be acquired.

-

Data Acquisition: ¹H or ¹³C NMR spectra are acquired from the voxel. For ¹³C NMR studies, a ¹³C-labeled substrate is often administered to enhance the signal.

-

Spectral Analysis: The acquired spectra are processed to identify and quantify the signals corresponding to 3-methyl-2-oxobutanoate and other metabolites based on their chemical shifts.

Logical Workflow for In Vivo Metabolic Investigation

The investigation of the in vivo metabolic fate of a compound like 3-methyl-2-oxobutanoate follows a logical progression from initial hypothesis to detailed mechanistic understanding.

Conclusion

The metabolic fate of 3-methyl-2-oxobutanoate is a critical aspect of BCAA metabolism with far-reaching implications for health and disease. Its primary catabolic pathway, regulated by the BCKDH complex, is a key control point in cellular energy metabolism. The alternative anabolic route into pantothenate and CoA biosynthesis highlights the diverse roles of this keto acid. Understanding the intricate regulation of these pathways and having robust experimental methods to study them in vivo are essential for developing novel therapeutic strategies for metabolic disorders. This technical guide provides a foundational resource for researchers and drug development professionals to navigate the complexities of 3-methyl-2-oxobutanoate metabolism.

References

- 1. Branched-chain alpha-keto acid dehydrogenase complex - Wikipedia [en.wikipedia.org]

- 2. Frontiers | The Role of Branched-Chain Amino Acids and Branched-Chain α-Keto Acid Dehydrogenase Kinase in Metabolic Disorders [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

The Crossroads of Metabolism: A Technical Guide to α-Ketoisovaleric Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

α-Ketoisovaleric acid (KIV), also known as 3-methyl-2-oxobutanoic acid, is a critical intermediate in the catabolism of the essential branched-chain amino acid (BCAA), valine.[1][2][3] This ketoacid stands at a pivotal intersection of cellular metabolism, influencing not only amino acid homeostasis but also energy production and the biosynthesis of essential cofactors.[3][4] Its metabolic fate is intricately linked to the activity of the branched-chain α-keto acid dehydrogenase (BCKDH) complex, a key regulatory point in BCAA degradation. Dysregulation of KIV metabolism has profound pathological consequences, most notably in the inherited metabolic disorder Maple Syrup Urine Disease (MSUD), where its accumulation contributes to severe neurological damage. This technical guide provides an in-depth exploration of the multifaceted role of α-ketoisovaleric acid in cellular metabolism, offering a valuable resource for researchers, scientists, and drug development professionals.

Data Presentation

Quantitative Data on α-Ketoisovaleric Acid

The concentration of α-ketoisovaleric acid in biological fluids is a key indicator of the status of branched-chain amino acid metabolism. Its levels are tightly regulated in healthy individuals but can be dramatically elevated in pathological conditions such as Maple Syrup Urine Disease. The following tables summarize key quantitative data related to KIV concentrations and the kinetics of its metabolizing enzymes.

| Parameter | Biological Matrix | Condition | Concentration Range | Reference |

| α-Ketoisovaleric Acid | Human Plasma | Healthy | 3 - 20 µmol/L | |

| Human Plasma | After oral bolus of KIV (62.5 mg/kg) | Peak at 121 ± 20 µmol/L | ||

| α-Ketoisovaleric Acid | Human Urine | Healthy | 0 - 0.97 mmol/mol creatinine | |

| Human Urine | Healthy | <0.49 mcg/mg creatinine |

Table 1: Concentrations of α-Ketoisovaleric Acid in Human Biological Fluids. This table presents the normal and post-load concentrations of α-ketoisovaleric acid in human plasma and urine, providing a baseline for clinical and research applications.

| Enzyme | Substrate | Km | Vmax | Source | Reference |

| Branched-Chain α-Keto Acid Dehydrogenase (BCKDH) | α-Ketoisovaleric Acid | - | - | Rat Liver Mitochondria | |

| BCKDH Kinase (Inhibitor) | α-Ketoisovaleric Acid | I40 = 2.5 mM | - | Rabbit Liver |

Table 2: Kinetic Parameters of Enzymes Involved in α-Ketoisovaleric Acid Metabolism. This table summarizes the available kinetic data for the key enzyme responsible for α-ketoisovaleric acid degradation, the branched-chain α-keto acid dehydrogenase complex, and its regulatory kinase. The I40 value represents the concentration of KIV required to cause 40% inhibition of the BCKDH kinase. Further research is needed to fully elucidate the Km and Vmax values of BCKDH for KIV.

Core Metabolic Pathways

α-Ketoisovaleric acid is a central molecule in several key metabolic pathways, including the degradation of valine, the biosynthesis of pantothenic acid (Vitamin B5), and its contribution to the Krebs cycle.

Valine Catabolism

The primary role of α-ketoisovaleric acid is as an intermediate in the catabolic pathway of valine. This process begins with the transamination of valine to form KIV, which is then oxidatively decarboxylated by the BCKDH complex to isobutyryl-CoA. Isobutyryl-CoA is further metabolized to succinyl-CoA, which enters the Krebs cycle for energy production.

References

An In-depth Technical Guide to Branched-Chain Amino Acid (BCAA) Metabolism Pathways

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core pathways of branched-chain amino acid (BCAA) metabolism. It is designed for researchers, scientists, and drug development professionals seeking a detailed understanding of the catabolic processes, regulatory mechanisms, and associated signaling cascades. This document includes quantitative data, detailed experimental protocols, and visual diagrams of the key pathways to facilitate a deeper understanding of BCAA metabolism and its implications in health and disease.

Core BCAA Catabolic Pathway

The catabolism of the three essential branched-chain amino acids—leucine, isoleucine, and valine—is a critical metabolic process. Unlike most other amino acids, the initial steps of BCAA catabolism do not occur in the liver but primarily in skeletal muscle.[1][2] This is due to the low activity of the initial enzyme, branched-chain aminotransferase (BCAT), in the liver.[1][3] The catabolic pathway can be broadly divided into three main stages.

Step 1: Reversible Transamination

The first step in BCAA catabolism is a reversible transamination reaction catalyzed by branched-chain aminotransferases (BCAT).[4] This reaction involves the transfer of the amino group from a BCAA to α-ketoglutarate, forming a branched-chain α-keto acid (BCKA) and glutamate. There are two isoforms of BCAT: a cytosolic form (BCAT1) and a mitochondrial form (BCAT2). BCAT2 is the predominant isoform in skeletal muscle.

The specific BCKAs formed from each BCAA are:

-

Leucine → α-Ketoisocaproate (KIC)

-

Isoleucine → α-Keto-β-methylvalerate (KMV)

-

Valine → α-Ketoisovalerate (KIV)

Step 2: Irreversible Oxidative Decarboxylation

The second and rate-limiting step is the irreversible oxidative decarboxylation of the BCKAs. This reaction is catalyzed by the branched-chain α-keto acid dehydrogenase (BCKDH) complex, which is located in the inner mitochondrial membrane. The BCKDH complex converts the BCKAs into their respective acyl-CoA derivatives, releasing carbon dioxide and reducing NAD+ to NADH.

The products of this step are:

-

α-Ketoisocaproate (KIC) → Isovaleryl-CoA

-

α-Keto-β-methylvalerate (KMV) → α-methylbutyryl-CoA

-

α-Ketoisovalerate (KIV) → Isobutyryl-CoA

The BCKDH complex is a key regulatory point in BCAA catabolism and its activity is tightly controlled by phosphorylation and dephosphorylation. Phosphorylation by BCKDH kinase (BCKDK) inactivates the complex, while dephosphorylation by a specific phosphatase, protein phosphatase 2Cm (PP2Cm), activates it.

Step 3: Final Catabolism to Central Metabolic Intermediates

Following the BCKDH reaction, the resulting acyl-CoA derivatives enter distinct downstream pathways, ultimately yielding intermediates for the tricarboxylic acid (TCA) cycle and ketogenesis.

-

Leucine is exclusively ketogenic, with isovaleryl-CoA being metabolized to acetyl-CoA and acetoacetate.

-

Isoleucine is both ketogenic and glucogenic, as its catabolism yields acetyl-CoA and succinyl-CoA.

-

Valine is purely glucogenic, with its breakdown product, isobutyryl-CoA, being converted to succinyl-CoA.

Visualization of BCAA Catabolism

The following diagram illustrates the core BCAA catabolic pathway.

BCAA-Related Signaling Pathways

BCAAs, particularly leucine, are not only metabolic substrates but also act as signaling molecules that regulate various cellular processes, most notably protein synthesis through the mechanistic Target of Rapamycin (mTOR) signaling pathway.

mTORC1 Signaling Pathway

Leucine is a potent activator of mTOR Complex 1 (mTORC1), a central regulator of cell growth, proliferation, and metabolism. Activation of mTORC1 by leucine promotes protein synthesis by phosphorylating key downstream targets, including S6 kinase 1 (S6K1) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1). The phosphorylation of 4E-BP1 leads to its dissociation from the eukaryotic initiation factor 4E (eIF4E), allowing eIF4E to initiate cap-dependent translation.

Visualization of mTORC1 Signaling

The following diagram illustrates the activation of the mTORC1 signaling pathway by leucine.

Quantitative Data on BCAA Metabolism

The following tables summarize key quantitative data related to BCAA metabolism.

Table 1: Tissue Contribution to Isoleucine Disposal for Protein Synthesis

| Tissue | Contribution (%) |

| Liver | 27 |

| Skeletal Muscle | 24 |

| Pancreas | 24 |

| Kidneys | 9 |

| Brown Adipose Tissue | 6 |

| Other Tissues | 10 |

| Data from Neinast et al. (2018), as cited in. |

Table 2: Inter-organ Flux of BCAA Metabolites in a Postprandial State

| Metabolite | Releasing Organ(s) | Uptaking Organ(s) | Net Flux (µmol/kg body wt/4 h) |

| BCKAs (total) | Hindquarter (muscle) | Liver | 46.2 [34.2, 58.2] (release) |

| KIC | Portal Drained Viscera | Liver | 12.3 [7.0, 17.6] (release) |

| KIV | Kidney | Liver | 10.0 [2.3, 178] (release) |

| BCKAs (total) | Liver | 200 (uptake) | |

| Data are expressed as mean [95% CI] from a study in pigs. |

Experimental Protocols

This section provides detailed methodologies for key experiments used in the study of BCAA metabolism.

Measurement of BCAA Concentrations in Biological Samples

Method: Isotope Dilution Liquid Chromatography-Tandem Mass Spectrometry (ID-LC/MS/MS)

Principle: This method allows for the specific and precise quantification of individual BCAAs (leucine, isoleucine, and valine) in serum or plasma. Stable isotope-labeled internal standards are added to the samples, and the ratio of the native BCAA to its labeled counterpart is measured by LC-MS/MS.

Protocol:

-

Sample Preparation:

-

Thaw serum or plasma samples on ice.

-

To 50 µL of sample, add 50 µL of an internal standard solution containing known concentrations of labeled valine-D8, isoleucine-D10, and leucine-D3.

-

Precipitate proteins by adding 200 µL of acetonitrile.

-

Vortex and centrifuge at high speed to pellet the precipitated proteins.

-

Transfer the supernatant to a new tube for analysis.

-

-

LC-MS/MS Analysis:

-

Inject the prepared sample into an LC-MS/MS system.

-

Separate the BCAAs using a suitable chromatography column (e.g., a C18 column).

-

Detect the precursor and product ions for each BCAA and its corresponding internal standard using tandem mass spectrometry in multiple reaction monitoring (MRM) mode.

-

Characteristic transitions for leucine and isoleucine can be used to differentiate these isobaric amino acids.

-

-

Data Analysis:

-

Calculate the concentration of each BCAA in the sample by comparing the peak area ratio of the analyte to its internal standard against a calibration curve prepared with known concentrations of BCAAs.

-

BCKDH Activity Assay

Method: Spectrophotometric Assay

Principle: The activity of the BCKDH complex is determined by measuring the rate of NAD+ reduction to NADH, which results in an increase in absorbance at 340 nm.

Protocol:

-

Sample Preparation:

-

Isolate mitochondria from tissue homogenates or cell lysates, as the BCKDH complex is located within the mitochondria.

-

-

Reaction Mixture:

-

Prepare a reaction buffer containing the mitochondrial extract, a specific BCKA substrate (e.g., α-ketoisocaproate for leucine catabolism), and necessary cofactors such as NAD+, CoA, and thiamine pyrophosphate (TPP).

-

-

Activity Measurement:

-

Incubate the reaction mixture at 37°C.

-

Initiate the reaction by adding the BCKA substrate.

-

Immediately monitor the increase in absorbance at 340 nm over time using a spectrophotometer.

-

-

Data Analysis:

-

Calculate the rate of NADH production from the change in absorbance over time, using the molar extinction coefficient of NADH.

-

Express BCKDH activity as nmol of NADH formed per minute per milligram of protein.

-

Visualization of Experimental Workflow

The following diagram outlines a typical experimental workflow for studying BCAA metabolism.

Conclusion

This technical guide has provided an in-depth overview of the core BCAA metabolism pathways, including the key enzymatic steps, regulatory mechanisms, and associated signaling cascades. The provided quantitative data, detailed experimental protocols, and visual diagrams offer a comprehensive resource for researchers, scientists, and drug development professionals working in this field. A thorough understanding of BCAA metabolism is crucial for elucidating its role in various physiological and pathological states and for the development of novel therapeutic strategies targeting these pathways.

References

- 1. The Critical Role of the Branched Chain Amino Acids (BCAAs) Catabolism-Regulating Enzymes, Branched-Chain Aminotransferase (BCAT) and Branched-Chain α-Keto Acid Dehydrogenase (BCKD), in Human Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. youtube.com [youtube.com]

- 3. Primary Roles of Branched Chain Amino Acids (BCAAs) and Their Metabolism in Physiology and Metabolic Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Branched-chain Amino Acids: Catabolism in Skeletal Muscle and Implications for Muscle and Whole-body Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

The Use of Labeled α-Ketoisovalerate in Pantothenic Acid Synthesis Studies: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pantothenic acid, or vitamin B5, is a vital precursor for the biosynthesis of Coenzyme A (CoA), a fundamental cofactor in numerous metabolic pathways. The de novo synthesis of pantothenic acid in microorganisms and plants presents a compelling target for the development of novel antimicrobial and herbicidal agents. A critical step in this pathway is the conversion of α-ketoisovalerate to pantoate. This technical guide provides a comprehensive overview of the use of isotopically labeled α-ketoisovalerate in studying the kinetics and regulation of pantothenic acid synthesis. It includes detailed experimental protocols, data presentation in structured tables, and visualizations of the key pathways and workflows to facilitate a deeper understanding and application of these techniques in research and drug development.

Introduction to Pantothenic Acid and its Biosynthesis

Pantothenic acid is an essential nutrient for all forms of life.[1][2] Its sole known biological role is to serve as the precursor for the synthesis of CoA and the acyl carrier protein (ACP), both of which are critical for a vast array of biochemical reactions, including the synthesis of fatty acids, polyketides, and non-ribosomal peptides, as well as the functioning of the tricarboxylic acid cycle.[1] While animals must obtain pantothenic acid from their diet, most bacteria, archaea, fungi, and plants can synthesize it de novo.[1] This metabolic difference makes the pantothenic acid biosynthetic pathway an attractive target for the development of selective inhibitors.

The synthesis of pantothenate is a convergent pathway that utilizes two main precursors: β-alanine and D-pantoate. β-alanine is typically derived from the decarboxylation of aspartate. D-pantoate is synthesized from α-ketoisovalerate, an intermediate in the biosynthesis of the branched-chain amino acid valine.[3]

The Pantothenic Acid Biosynthesis Pathway

The synthesis of pantothenic acid from its precursors involves a series of enzymatic steps. The initial steps, which are the focus of this guide, involve the conversion of α-ketoisovalerate to D-pantoate.

The key enzymes in this segment of the pathway are:

-

Ketopantoate Hydroxymethyltransferase (KPHMT or PanB): This enzyme catalyzes the first committed step in pantoate synthesis. It facilitates the transfer of a hydroxymethyl group from 5,10-methylenetetrahydrofolate to α-ketoisovalerate, forming ketopantoate.

-

Ketopantoate Reductase (KPR or PanE): This enzyme reduces ketopantoate to D-pantoate in an NADPH-dependent reaction.

Subsequently, Pantothenate Synthetase (PS or PanC) catalyzes the ATP-dependent condensation of D-pantoate and β-alanine to form pantothenate.

Use of Labeled α-Ketoisovalerate in Mechanistic and Kinetic Studies

Isotopically labeled α-ketoisovalerate is a powerful tool for elucidating the mechanism and kinetics of the initial steps of pantothenate biosynthesis. By using substrates labeled with stable isotopes (e.g., ¹³C) or radioisotopes (e.g., ¹⁴C), researchers can trace the fate of the carbon atoms from α-ketoisovalerate as they are incorporated into downstream metabolites.

These tracer studies are instrumental in:

-

Confirming pathway intermediates: By detecting the label in predicted intermediates like ketopantoate and pantoate, the proposed pathway can be validated.

-

Quantifying metabolic flux: The rate of incorporation of the label provides a direct measure of the metabolic flux through the pathway. This is crucial for identifying rate-limiting steps and understanding how the pathway is regulated.

-

Enzyme kinetics and mechanism: Labeled substrates are used in in vitro assays to determine kinetic parameters (Kₘ, Vₘₐₓ) of enzymes like KPHMT.

-

Screening for inhibitors: The effect of potential inhibitors on the incorporation of labeled α-ketoisovalerate into pantothenate can be quantified, providing a robust method for drug screening.

Experimental Protocols

The following sections provide detailed methodologies for conducting tracer studies using labeled α-ketoisovalerate.

In Vitro Enzyme Assay for Ketopantoate Hydroxymethyltransferase (KPHMT)

This protocol is adapted from studies on KPHMT and is designed to quantify the conversion of labeled α-ketoisovalerate to ketopantoate.

Objective: To measure the activity of KPHMT by quantifying the formation of labeled ketopantoate from [¹³C]-α-ketoisovalerate.

Materials:

-

Purified recombinant KPHMT (PanB)

-

[U-¹³C₅]-α-ketoisovalerate (or other specifically labeled variant)

-

5,10-methylenetetrahydrofolate

-

Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 5 mM MgCl₂)

-

Quenching solution (e.g., 10% trichloroacetic acid)

-

LC-MS/MS system

Procedure:

-

Reaction Setup: Prepare a reaction mixture containing the reaction buffer, 5,10-methylenetetrahydrofolate, and purified KPHMT.

-

Initiation: Start the reaction by adding a known concentration of [U-¹³C₅]-α-ketoisovalerate.

-

Incubation: Incubate the reaction mixture at a constant temperature (e.g., 37°C) for a defined period.

-

Termination: Stop the reaction by adding the quenching solution.

-

Sample Preparation: Centrifuge the quenched reaction mixture to pellet the precipitated protein. Collect the supernatant for analysis.

-

LC-MS/MS Analysis: Analyze the supernatant using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system to separate and quantify the labeled ketopantoate formed.

Metabolic Flux Analysis in Whole Cells

This protocol describes a general workflow for tracing the incorporation of labeled α-ketoisovalerate into the pantothenate pathway in a cellular context (e.g., E. coli).

Objective: To determine the metabolic flux from α-ketoisovalerate to pantothenate in vivo.

Materials:

-

Bacterial strain (e.g., E. coli)

-

Defined growth medium

-

[U-¹³C₅]-α-ketoisovalerate

-

Quenching and extraction solutions (e.g., cold methanol)

-

LC-MS/MS or GC-MS system

Procedure:

-

Cell Culture: Grow the bacterial cells in a defined medium to a specific growth phase (e.g., mid-log phase).

-

Labeling: Introduce [U-¹³C₅]-α-ketoisovalerate into the culture medium.

-

Time-Course Sampling: At various time points, rapidly harvest cell samples.

-

Metabolite Quenching and Extraction: Immediately quench metabolic activity and extract intracellular metabolites using a cold solvent mixture.

-

Sample Preparation: Separate the cell debris and collect the metabolite extract.

-

Mass Spectrometry Analysis: Analyze the extracts by LC-MS/MS or GC-MS to measure the isotopic enrichment in pantothenate and its precursors.

Data Presentation and Analysis

Quantitative data from tracer experiments should be presented in a clear and structured format to allow for easy interpretation and comparison.

KPHMT Enzyme Kinetics

The kinetic parameters of KPHMT can be determined by measuring the initial reaction velocity at varying concentrations of labeled α-ketoisovalerate.

| [¹³C]-α-Ketoisovalerate (µM) | Initial Velocity (µmol/min/mg) |

| 10 | 0.5 |

| 20 | 0.9 |

| 50 | 1.8 |

| 100 | 2.5 |

| 200 | 3.3 |

| 500 | 4.0 |

This is a representative data table. Actual values would be determined experimentally.

From this data, kinetic parameters such as Kₘ and Vₘₐₓ can be calculated using non-linear regression analysis of the Michaelis-Menten equation.

Isotopic Enrichment Analysis

The isotopic enrichment of downstream metabolites provides a direct measure of the contribution of the labeled precursor.

| Time (minutes) | % ¹³C Enrichment in Pantoate | % ¹³C Enrichment in Pantothenate |

| 0 | 0 | 0 |

| 5 | 25 | 10 |

| 15 | 60 | 45 |

| 30 | 85 | 75 |

| 60 | 95 | 90 |

This table illustrates a hypothetical time course of isotopic enrichment following the addition of labeled α-ketoisovalerate.

The rate of label incorporation can be used to model the metabolic flux through the pathway.

Applications in Drug Development

The pantothenic acid biosynthesis pathway is a validated target for the development of novel antimicrobial agents. Assays using labeled α-ketoisovalerate are invaluable in this context for:

-

High-Throughput Screening: These assays can be adapted for high-throughput screening of compound libraries to identify potential inhibitors of KPHMT or other enzymes in the pathway.

-

Mechanism of Action Studies: For identified inhibitors, these assays can help to elucidate the mechanism of action, for example, by determining if the inhibitor is competitive, non-competitive, or uncompetitive with respect to α-ketoisovalerate.

-

Target Validation: By demonstrating that inhibition of the pathway leads to a decrease in pantothenate synthesis and subsequently affects cell viability, these studies can further validate the targeted enzyme as a drug target.

Conclusion

The use of isotopically labeled α-ketoisovalerate provides a robust and quantitative method for studying the initial steps of the pantothenic acid biosynthesis pathway. The detailed protocols and data analysis frameworks presented in this guide offer a foundation for researchers to investigate the kinetics and regulation of this essential metabolic pathway. Such studies are not only crucial for advancing our fundamental understanding of microbial and plant metabolism but also for driving the discovery and development of novel therapeutic agents that target this pathway. The continued application and refinement of these tracer techniques will undoubtedly play a pivotal role in the future of antimicrobial and herbicidal research.

References

The Atom's Journey: A Technical Guide to the Discovery and Significance of Labeled Metabolic Tracers

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The advent of labeled metabolic tracers represents a watershed moment in the biological sciences, transforming our understanding of metabolism from a static collection of pathways into a dynamic, interconnected network. This technical guide provides a comprehensive overview of the discovery, core principles, and modern applications of isotopic tracers. It details the seminal work of pioneers like George de Hevesy and Rudolf Schoenheimer, contrasts the use of radioactive and stable isotopes, and offers in-depth experimental protocols for the two primary analytical platforms: Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. Furthermore, this guide presents quantitative data from key studies in a clear, tabular format and utilizes diagrams to illustrate complex metabolic pathways and experimental workflows, serving as a vital resource for researchers leveraging these powerful techniques in drug discovery and metabolic research.

A Historical Perspective: From Radioactive Tracers to Stable Isotopes

The concept of using tracers to follow biological processes was pioneered in the early 20th century. George de Hevesy , often called the father of nuclear medicine, was the first to use radioactive isotopes to study metabolic processes.[1][2] In 1923, he published his findings on the use of radioactive lead (²¹⁰Pb) to trace its absorption and transport in bean plants, marking the birth of the "tracer principle".[1][3] His work, which earned him the Nobel Prize in Chemistry in 1943, laid the foundation for using radioactive isotopes like ³²P to reveal the dynamic nature of metabolism.[2]

While revolutionary, the use of radioactive tracers had inherent safety limitations for human studies. This led to the groundbreaking work of Rudolf Schoenheimer in the 1930s, who championed the use of non-radioactive, stable isotopes. Using deuterium (²H) and later ¹⁵N, Schoenheimer and his colleagues demonstrated that body constituents are in a constant state of flux, a concept he termed the "dynamic state of body constituents". This paradigm shift, moving away from the idea of a static metabolic machinery, was a direct result of the ability to safely trace the fate of labeled molecules in living organisms over time.

Core Principles: Radioactive vs. Stable Isotope Tracers

The fundamental principle of isotopic tracing lies in the ability to substitute an atom in a molecule with its isotope, which has the same number of protons but a different number of neutrons, and therefore a different mass. This "label" does not significantly alter the chemical properties of the molecule, allowing it to be processed through normal metabolic pathways. The choice between radioactive and stable isotopes depends on the specific application, the biological system under investigation, and the available analytical instrumentation.

Radioactive Isotopes , such as ³H, ¹⁴C, and ³²P, decay by emitting radiation, which can be detected with high sensitivity using techniques like scintillation counting or autoradiography. This high sensitivity makes them ideal for tracing low-abundance molecules. However, their use is limited by safety concerns due to ionizing radiation, especially in human studies, and the requirement for specialized handling and disposal procedures.

Stable Isotopes , such as ²H, ¹³C, and ¹⁵N, do not decay and are naturally occurring in low abundances. Their presence in a molecule can be detected by their increased mass using mass spectrometry or by their nuclear spin properties using NMR spectroscopy. The primary advantage of stable isotopes is their safety, allowing for their use in human clinical trials and in studies requiring repeated measurements.

| Feature | Radioactive Isotopes (e.g., ¹⁴C, ³H) | Stable Isotopes (e.g., ¹³C, ¹⁵N) |

| Principle of Detection | Radioactive decay | Mass difference or nuclear spin |

| Primary Analytical Tools | Scintillation counters, Autoradiography | Mass Spectrometry (MS), NMR Spectroscopy |

| Sensitivity | Very high | High, but generally lower than radioisotopes |

| Safety | Ionizing radiation, requires special handling | Non-radioactive, generally safe for human use |

| Applications | In vitro studies, animal models, specific clinical applications | Human metabolic studies, drug development, flux analysis |

Experimental Design and Workflow

A well-designed metabolic tracer experiment is crucial for obtaining meaningful and interpretable data. The general workflow involves the administration of a labeled substrate, followed by sample collection, metabolite extraction, and analysis by MS or NMR.

Analytical Methodologies and Protocols

The two primary techniques for analyzing stable isotope-labeled metabolites are Mass Spectrometry and Nuclear Magnetic Resonance spectroscopy.

Mass Spectrometry (MS)-Based Metabolomics

MS separates ions based on their mass-to-charge ratio (m/z), making it an ideal tool for detecting the mass shift introduced by stable isotopes. Gas chromatography-MS (GC-MS) and liquid chromatography-MS (LC-MS) are the most common platforms used in metabolic tracing.

This protocol provides a framework for tracing the metabolism of uniformly labeled ¹³C-glucose in adherent cancer cells.

1. Cell Culture and Labeling:

-

Culture cells to the desired confluency (typically 80-90%).

-

Replace the standard culture medium with a medium containing [U-¹³C₆]-glucose (e.g., 11 mM).

-

Incubate for a predetermined time to allow for the incorporation of the label into downstream metabolites. For steady-state analysis, this is often equivalent to one to two cell doubling times.

2. Metabolite Extraction:

-

Aspirate the labeling medium and quickly wash the cells twice with ice-cold phosphate-buffered saline (PBS).

-

Immediately add ice-cold 80% methanol (-80°C) to the cells to quench metabolic activity and extract polar metabolites (e.g., 1 mL for a 6-well plate).

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Incubate at -80°C for at least 15 minutes, then centrifuge at high speed (e.g., 16,000 x g) for 10 minutes at 4°C to pellet protein and cell debris.

-

Transfer the supernatant containing the metabolites to a new tube for analysis.

3. LC-MS/MS Analysis:

-

Chromatography: Use Hydrophilic Interaction Liquid Chromatography (HILIC) for the separation of polar metabolites.

-

Mobile Phase A: Water with 0.1% ammonium hydroxide and 5 mM ammonium acetate.

-

Mobile Phase B: 99% acetonitrile.

-

Gradient: A typical gradient runs from a high percentage of organic phase to a higher percentage of aqueous phase to elute polar compounds.

-

-

Mass Spectrometry: Operate the mass spectrometer in negative ion mode using Selected Reaction Monitoring (SRM) or parallel reaction monitoring (PRM) to detect and quantify the different mass isotopologues of key metabolites (e.g., lactate, citrate, malate).

-

For each metabolite, a series of precursor-product ion transitions is monitored, corresponding to the unlabeled form (M+0) and all possible ¹³C-labeled forms (M+1, M+2, etc.).

-

4. Data Analysis:

-

Integrate the peak areas for each mass isotopomer of a given metabolite.

-

Correct the raw data for the natural abundance of ¹³C and other isotopes.

-

Calculate the mass isotopomer distribution (MID), which represents the fractional abundance of each isotopologue.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy detects specific atomic nuclei based on their nuclear spin properties. For metabolic tracing, ¹H, ¹³C, and ³¹P NMR are commonly used. A key advantage of NMR is its ability to determine the specific position of an isotopic label within a molecule (positional isotopomer analysis), providing detailed insights into pathway activity.

This protocol outlines the analysis of ¹³C-labeled metabolites from cell extracts using 2D ¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC) NMR.

1. Sample Preparation:

-

Perform cell labeling and metabolite extraction as described in the MS protocol.

-

Lyophilize the metabolite extract to dryness.

-

Reconstitute the dried extract in a deuterated solvent (e.g., D₂O) containing a known concentration of an internal standard (e.g., DSS).

2. NMR Data Acquisition:

-

Acquire a high-resolution 2D ¹H-¹³C HSQC spectrum on a high-field NMR spectrometer (e.g., 600 MHz or higher).

-

The HSQC experiment correlates the chemical shifts of protons directly attached to ¹³C atoms, providing a unique signal for each C-H bond.

-

Set the spectral width in the ¹³C dimension to cover the expected range of metabolite chemical shifts (e.g., 120 ppm for the aliphatic region).

-

Acquire a sufficient number of transients to achieve a good signal-to-noise ratio.

3. NMR Data Processing and Analysis:

-

Process the 2D NMR data using appropriate software (e.g., MestReNova, TopSpin). This involves Fourier transformation, phasing, and baseline correction.

-

Identify and assign metabolite signals by comparing the ¹H and ¹³C chemical shifts to spectral databases.

-

The intensity of a cross-peak in the HSQC spectrum is proportional to the concentration of the ¹³C-labeled metabolite.

-

For isotopomer analysis, the ¹³C-¹³C J-couplings, which cause splitting of the cross-peaks, can be analyzed to determine the connectivity of labeled carbons.

Data Presentation and Interpretation

A major application of labeled metabolic tracers is Metabolic Flux Analysis (MFA), which quantifies the rates (fluxes) of reactions in a metabolic network. The data from MS or NMR is used as an input for computational models that estimate these intracellular fluxes.

Quantitative Data Tables

The following tables summarize representative quantitative data obtained from metabolic tracer studies.

Table 1: Metabolic Fluxes in a Cancer Cell Line Determined by ¹³C-MFA. Data adapted from studies on cancer cell metabolism.

| Metabolic Flux | Reaction | Relative Flux (Normalized to Glucose Uptake of 100) |

| Glycolysis | Glucose -> G6P | 100 |

| F6P -> G3P | 85 | |

| GAP -> Pyruvate | 170 | |

| Pyruvate -> Lactate | 160 | |

| Pentose Phosphate Pathway | G6P -> 6PG | 15 |

| TCA Cycle | Pyruvate -> Acetyl-CoA | 10 |

| Glutamine -> a-KG | 50 | |

| a-KG -> Succinate | 45 | |

| Isocitrate -> a-KG (Reductive) | 5 |

Table 2: Pharmacokinetic Parameters of Phenytoin Determined Using a Stable Isotope Tracer. Data adapted from clinical pharmacology studies.

| Parameter | Value |

| Tracer Dose | 100 mg [¹³C, ¹⁵N]-Phenytoin |

| Volume of Distribution (Vd) | 0.64 L/kg |

| Elimination Half-life (t½) | 22 hours |

| Clearance (CL) | 0.02 L/h/kg |

Visualization of Metabolic Pathways

Diagrams are essential for visualizing the flow of atoms through complex metabolic networks. The following diagrams, generated using the DOT language, illustrate key pathways investigated with labeled tracers.

The use of [1,2-¹³C₂]-Glucose allows for the simultaneous assessment of flux through glycolysis and the pentose phosphate pathway (PPP). In glycolysis, the two labels are retained in pyruvate. In the oxidative PPP, the C1 carbon is lost as CO₂, resulting in singly labeled downstream metabolites.

Uniformly labeled ¹³C-glucose is metabolized to pyruvate and then to acetyl-CoA in the mitochondria. This labeled acetyl-CoA contributes to the formation of citrate, which is then exported to the cytosol. In the cytosol, ATP citrate lyase (ACLY) regenerates acetyl-CoA, which serves as the building block for de novo fatty acid synthesis. By measuring the incorporation of ¹³C into fatty acids, the activity of this pathway can be quantified.

Significance in Drug Development

Labeled metabolic tracers are indispensable tools in modern drug development, providing critical insights at various stages of the pipeline.

-

Target Identification and Validation: By tracing metabolic pathways, researchers can identify nodes that are dysregulated in disease states (e.g., cancer metabolism) and are therefore potential drug targets.

-

Mechanism of Action Studies: Tracers can elucidate how a drug candidate modulates a specific metabolic pathway, confirming its on-target effects.

-

Pharmacokinetics (ADME): Stable isotope-labeled drugs are used in clinical trials to determine the absorption, distribution, metabolism, and excretion (ADME) properties of a new therapeutic without discontinuing the patient's existing therapy.

-

Personalized Medicine: Isotope-based breath tests and other diagnostic tools can phenotype a patient's metabolic state, potentially guiding personalized treatment strategies.

Conclusion

From the pioneering discoveries of de Hevesy and Schoenheimer to the sophisticated analytical platforms of today, labeled metabolic tracers have fundamentally reshaped our understanding of biochemistry and physiology. The ability to track the fate of individual atoms through complex biological networks provides an unparalleled level of detail, enabling the quantification of metabolic fluxes and the elucidation of drug mechanisms. For researchers in both academia and industry, a thorough understanding of these techniques is essential for pushing the boundaries of metabolic research and developing the next generation of therapeutics. This guide provides the foundational knowledge and detailed protocols necessary to effectively harness the power of isotopic tracers in the quest to unravel the complexities of the dynamic cell.

References

Methodological & Application

Application Notes and Protocols for Metabolic Tracing Using Sodium 3-methyl-2-oxobutanoate-13C,d4 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium 3-methyl-2-oxobutanoate, also known as α-ketoisovalerate, is a key metabolic intermediate in the branched-chain amino acid (BCAA) catabolism pathway, specifically of valine. It also serves as a precursor for the biosynthesis of pantothenic acid (Vitamin B5), a vital component of Coenzyme A (CoA). The isotopically labeled version, Sodium 3-methyl-2-oxobutanoate-13C,d4, is a powerful tracer for elucidating the metabolic fate of this keto acid in various cellular processes. By using stable isotopes, researchers can track the incorporation of carbon-13 and deuterium into downstream metabolites, providing quantitative insights into pathway dynamics without the need for radioactive materials.

This document provides detailed application notes and protocols for the use of this compound in cell culture experiments coupled with mass spectrometry-based analysis. These guidelines are intended for researchers in metabolic studies, drug discovery, and biotechnology to investigate cellular metabolism, identify metabolic dysregulation in diseases, and assess the mechanism of action of therapeutic compounds.

Core Applications

-

Metabolic Flux Analysis (MFA): Quantify the rate of metabolic reactions within the pantothenate and CoA biosynthesis pathways.

-

Branched-Chain Amino Acid (BCAA) Metabolism Studies: Investigate the catabolism of valine and the interplay between different BCAAs.

-

Drug Discovery and Development: Assess the impact of novel therapeutic agents on BCAA and CoA metabolism.

-

Disease Modeling: Study metabolic reprogramming in diseases such as cancer and metabolic disorders where BCAA and CoA pathways are often dysregulated.

Data Presentation: Recommended Tracer Concentrations

The optimal concentration of this compound should be determined empirically for each cell line and experimental condition. However, based on typical concentrations used for related labeled compounds in cell culture, the following ranges can be used as a starting point. It is recommended to perform a dose-response experiment to determine the optimal concentration that results in sufficient labeling without causing toxicity.

| Cell Type | Recommended Starting Concentration (mM) | Incubation Time (hours) | Notes |

| Adherent Mammalian Cells (e.g., HEK293, HeLa, A549) | 0.1 - 1.0 | 6 - 24 | Start with a concentration in the physiological range of related keto acids. |

| Suspension Mammalian Cells (e.g., CHO, Jurkat) | 0.2 - 2.0 | 12 - 48 | Suspension cultures may have different uptake kinetics. |

| Primary Cells | 0.05 - 0.5 | 4 - 12 | Primary cells can be more sensitive; use lower concentrations and shorter incubation times initially. |

Experimental Protocols

Protocol 1: Preparation of Labeled Media

Materials:

-

This compound

-

Base medium deficient in valine (or custom medium without 3-methyl-2-oxobutanoate)

-

Dialyzed Fetal Bovine Serum (dFBS)

-

Sterile, cell culture grade water

-

0.22 µm sterile syringe filters

-

Standard cell culture supplements (e.g., L-glutamine, penicillin-streptomycin)

Procedure:

-

Prepare Stock Solution:

-

Under sterile conditions, dissolve a calculated amount of this compound in sterile, cell culture grade water to create a concentrated stock solution (e.g., 100 mM).

-

Sterile-filter the stock solution using a 0.22 µm syringe filter into a sterile tube.

-

Store the stock solution at -20°C in aliquots to avoid repeated freeze-thaw cycles.

-

-

Prepare Labeling Medium:

-

Use a base medium that is deficient in valine. This is crucial to maximize the uptake and metabolism of the labeled tracer.

-

Supplement the base medium with dFBS to the desired final concentration (e.g., 10%). Dialyzed serum is essential to minimize the presence of unlabeled small molecule metabolites that would compete with the tracer.[1]

-

Add other necessary supplements, such as L-glutamine and antibiotics, to their final concentrations.

-

Add the this compound stock solution to the supplemented base medium to achieve the desired final concentration (refer to the table above).

-

Bring the medium to the final volume with sterile water if necessary.

-

Sterile-filter the complete labeling medium using a 0.22 µm bottle-top filter.

-

Store the prepared medium at 4°C for short-term use or at -20°C for long-term storage.

-

Protocol 2: Cell Culture and Isotopic Labeling

Materials:

-

Cultured cells of interest

-

Prepared labeling medium

-

Control medium (identical to labeling medium but with unlabeled Sodium 3-methyl-2-oxobutanoate or valine)

-

Phosphate-Buffered Saline (PBS), ice-cold

-

Cell culture plates or flasks

Procedure:

-

Cell Seeding: Seed cells in appropriate culture vessels and grow them in standard complete medium until they reach the desired confluency (typically 70-80% for adherent cells).

-

Medium Exchange:

-

Aspirate the standard medium from the cells.

-

Wash the cells once with pre-warmed PBS to remove any residual unlabeled metabolites.

-

Add the pre-warmed labeling medium to the cells. Include a control group with the unlabeled medium.

-

-

Incubation: Incubate the cells for the desired period (e.g., 6, 12, or 24 hours) under standard culture conditions (37°C, 5% CO₂). The incubation time should be sufficient to achieve a steady-state labeling of the metabolites of interest.

Protocol 3: Metabolite Extraction

Materials:

-

Ice-cold 0.9% NaCl solution

-

Quenching/Extraction solvent: 80% methanol (pre-chilled to -80°C)

-

Cell scraper (for adherent cells)

-

Centrifuge

Procedure:

-

Quenching:

-

Place the cell culture plates on ice.

-

Aspirate the labeling medium.

-

Quickly wash the cells twice with ice-cold 0.9% NaCl to remove extracellular metabolites.

-

Immediately add a sufficient volume of ice-cold 80% methanol to the cells to quench metabolic activity and extract intracellular metabolites.

-

-

Cell Lysis and Collection:

-

For adherent cells, use a cell scraper to detach the cells in the methanol.

-

Transfer the cell suspension into pre-chilled microcentrifuge tubes.

-

-

Extraction:

-

Vortex the tubes vigorously for 1 minute.

-

Incubate at -20°C for at least 1 hour to allow for complete protein precipitation and metabolite extraction.

-

-

Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet cell debris and precipitated proteins.

-

Sample Collection: Carefully transfer the supernatant, which contains the extracted metabolites, to new tubes.

-

Storage: Store the metabolite extracts at -80°C until analysis by mass spectrometry.

Protocol 4: Sample Analysis by Mass Spectrometry

Instrumentation:

-

Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS) system capable of high-resolution analysis.

General Procedure:

-

Sample Preparation: The extracted metabolites may require derivatization for GC-MS analysis or can be directly injected for LC-MS analysis.

-

Data Acquisition: Analyze the samples using a mass spectrometer to detect and quantify the mass isotopologues of downstream metabolites. The dual labeling with 13C and d4 will result in a specific mass shift in the metabolites that have incorporated the tracer.

-

Data Analysis:

-

Identify the metabolites of interest based on their retention times and mass-to-charge ratios (m/z).

-

Determine the mass isotopologue distribution (MID) for each metabolite, which is the fractional abundance of each isotopologue (M+0, M+1, M+2, etc.).

-

Correct the raw data for the natural abundance of stable isotopes.

-

Use the MIDs to calculate metabolic fluxes through the relevant pathways.

-

Visualization of Pathways and Workflows

References

Application Notes and Protocols for In Vivo Flux Analysis Using Sodium 3-methyl-2-oxobutanoate-13C,d4

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic flux analysis (MFA) is a powerful technique for elucidating the rates of metabolic reactions within a biological system. The use of stable isotope tracers, such as Sodium 3-methyl-2-oxobutanoate-13C,d4, allows for the precise tracking of atoms through metabolic pathways, providing a quantitative measure of pathway activity. Sodium 3-methyl-2-oxobutanoate, the alpha-ketoacid of the essential amino acid isoleucine, serves as a direct precursor for studying the in vivo catabolism of the isoleucine carbon skeleton. By introducing a known amount of the labeled compound and measuring its incorporation into downstream metabolites, researchers can gain insights into cellular metabolism in health and disease.

This document provides detailed application notes and protocols for the in vivo administration of this compound for metabolic flux analysis, targeting researchers, scientists, and professionals in drug development.

Applications

The in vivo administration of this compound is applicable to a wide range of research areas, including:

-

Oncology: Investigating the metabolic reprogramming of cancer cells, particularly their reliance on branched-chain amino acid (BCAA) catabolism for energy and biomass production.

-

Metabolic Diseases: Studying the pathophysiology of diseases such as diabetes, obesity, and maple syrup urine disease (MSUD), where BCAA metabolism is often dysregulated.

-

Neurological Disorders: Exploring the role of BCAA metabolism in brain function and its alteration in neurodegenerative diseases.

-

Drug Development: Assessing the metabolic effects of novel therapeutic agents on BCAA pathways.

Signaling Pathways and Metabolic Networks

The primary metabolic pathway traced by this compound is the catabolism of isoleucine. This pathway ultimately leads to the production of acetyl-CoA and propionyl-CoA, which are key intermediates in central carbon metabolism.

Experimental Workflow

A typical in vivo flux analysis experiment using this compound involves several key steps, from tracer administration to data analysis.

Detailed Experimental Protocols

Animal Preparation and Acclimatization

-

Animal Model: C57BL/6J mice are a commonly used strain for in vivo metabolic studies.

-

Acclimatization: House animals in a controlled environment (12-hour light/dark cycle, constant temperature and humidity) for at least one week prior to the experiment to minimize stress. Provide ad libitum access to standard chow and water.

-

Fasting: Fasting prior to tracer administration is crucial to reduce the endogenous pool of unlabeled metabolites. A common fasting period is 4-6 hours, which is sufficient to achieve a metabolic steady state without inducing a starvation response.

Tracer Preparation and Administration

-

Tracer Solution: Dissolve this compound in sterile saline (0.9% NaCl) to the desired concentration. The final concentration will depend on the chosen administration route and dosage.

-

Administration Route: Intravenous (IV) infusion via a tail vein catheter is the preferred method for achieving rapid and stable plasma concentrations of the tracer. Bolus injections (intraperitoneal or intravenous) are also an option, particularly for shorter-term studies.

-

Dosage: A typical dosage for a bolus injection of a similar branched-chain keto acid, [1-13C]2-ketoisocaproate, has been reported as 0.175 mmol/kg body weight.[1] For continuous infusion, a priming bolus followed by a constant infusion rate is recommended to reach isotopic steady state more quickly. The exact dosage and infusion rate should be optimized for the specific experimental goals.

Sample Collection

-

Blood Collection: Collect blood samples at predetermined time points (e.g., 0, 15, 30, 60, 90, and 120 minutes post-infusion) to monitor the plasma enrichment of the tracer and its metabolites. Blood can be collected via tail vein nick or submandibular bleeding. Use EDTA-coated tubes to prevent coagulation and immediately place on ice.

-

Plasma Separation: Centrifuge the blood samples at 2,000 x g for 15 minutes at 4°C to separate the plasma.

-

Tissue Harvesting: At the experimental endpoint, euthanize the animal according to approved institutional guidelines (e.g., cervical dislocation or isoflurane overdose). Immediately dissect the tissues of interest (e.g., liver, skeletal muscle, heart, tumor) and flash-freeze them in liquid nitrogen to quench all metabolic activity.

-

Storage: Store all plasma and tissue samples at -80°C until metabolite extraction.

Metabolite Extraction and Analysis

-

Tissue Pulverization: Pulverize the frozen tissue samples into a fine powder under liquid nitrogen using a mortar and pestle or a specialized tissue pulverizer.

-

Extraction: Extract metabolites using a cold solvent mixture. A common method is to use a mixture of methanol, acetonitrile, and water (e.g., 40:40:20 v/v/v) at -20°C. Add the cold solvent to a pre-weighed amount of pulverized tissue or plasma, vortex thoroughly, and incubate at -20°C for at least 30 minutes.

-

Centrifugation: Centrifuge the samples at high speed (e.g., 16,000 x g) for 15 minutes at 4°C to pellet proteins and cellular debris.

-

Supernatant Collection: Carefully collect the supernatant containing the metabolites.

-

Derivatization (for GC-MS): For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), metabolites often require derivatization to increase their volatility. A common method is silylation using agents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).

-

LC-MS/MS or GC-MS Analysis: Analyze the extracted and derivatized metabolites using a high-resolution mass spectrometer coupled with either liquid chromatography (LC-MS/MS) or gas chromatography (GC-MS). The choice of analytical platform will depend on the specific metabolites of interest and the desired sensitivity.

Data Presentation

Table 1: Isotopic Enrichment of Key Metabolites in Liver Tissue

| Metabolite | Time Post-Infusion (min) | Isotopic Enrichment (M+n, %) |

| 3-Methyl-2-oxobutanoate | 30 | 45.2 ± 5.1 |

| 60 | 55.8 ± 6.3 | |

| 120 | 58.1 ± 5.9 | |

| Succinyl-CoA | 30 | 8.3 ± 1.2 |

| 60 | 15.7 ± 2.1 | |

| 120 | 18.2 ± 2.5 | |

| Acetyl-CoA | 30 | 5.1 ± 0.8 |

| 60 | 9.8 ± 1.5 | |

| 120 | 11.5 ± 1.8 | |

| Citrate | 30 | 4.5 ± 0.7 |

| 60 | 8.9 ± 1.3 | |

| 120 | 10.2 ± 1.6 |

Data are presented as mean ± standard deviation.

Table 2: Relative Metabolic Flux Rates in Different Tissues

| Metabolic Flux | Liver | Skeletal Muscle | Heart |

| Isoleucine Catabolism to Acetyl-CoA | 1.00 (reference) | 2.35 ± 0.28 | 1.89 ± 0.21 |

| Anaplerotic flux (Propionyl-CoA to Succinyl-CoA) | 1.00 (reference) | 0.45 ± 0.06 | 1.21 ± 0.15 |

| TCA Cycle Flux | 1.00 (reference) | 0.88 ± 0.11 | 3.15 ± 0.42 |

Fluxes are normalized to the rate in the liver. Data are presented as mean ± standard deviation.

Conclusion

The in vivo administration of this compound is a valuable tool for quantifying the metabolic flux through the isoleucine catabolic pathway. The detailed protocols and application notes provided herein offer a comprehensive guide for researchers to design and execute robust in vivo metabolic flux analysis experiments. The ability to precisely measure metabolic rates in a physiological context is crucial for advancing our understanding of metabolic regulation in various diseases and for the development of novel therapeutic strategies.

References

Application Notes and Protocols for Detecting ¹³C,d₄-Labeled Metabolites by Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

These comprehensive application notes and protocols provide detailed methodologies for the detection and quantification of ¹³C,d₄-labeled metabolites using mass spectrometry. The following sections offer structured guidance on experimental design, sample preparation, and analysis using both Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).

Introduction

Stable isotope labeling is a powerful technique in metabolomics and drug development for tracing the metabolic fate of compounds. The use of metabolites labeled with stable isotopes, such as ¹³C (carbon-13) and d₄ (deuterium), allows for the precise tracking and quantification of their conversion into various downstream metabolites. Mass spectrometry is the primary analytical technique for these studies due to its high sensitivity, selectivity, and ability to differentiate between isotopes based on their mass-to-charge ratio.[1][2] This document outlines the necessary steps for sample preparation, instrument setup, and data analysis for detecting ¹³C,d₄-labeled metabolites.

Experimental Workflow Overview

The general workflow for analyzing ¹³C,d₄-labeled metabolites by mass spectrometry involves several key stages, from sample preparation to data analysis.

Section 1: LC-MS/MS Methods for ¹³C,d₄-Labeled Metabolites

Liquid chromatography coupled with tandem mass spectrometry is a highly sensitive and specific method for the analysis of a wide range of metabolites.

Application Note: LC-MS/MS Analysis of ¹³C-Labeled Succinate

This application note details the analysis of ¹³C-labeled succinate, a key intermediate in the Krebs cycle, derived from a labeled precursor.

Objective: To quantify the incorporation of a ¹³C label into succinate in a biological matrix.

Principle: A stable isotope-labeled precursor is introduced to a biological system. The precursor is metabolized, and the heavy isotopes are incorporated into downstream metabolites like succinate. LC-MS/MS is then used to separate and detect both the labeled and unlabeled forms of succinate.

Experimental Protocol: LC-MS/MS

1. Sample Preparation:

-

Metabolite Extraction: To 100 µL of biological sample (e.g., cell lysate, plasma), add 400 µL of ice-cold 80% methanol.[3] This high concentration of organic solvent serves to quench enzymatic activity and precipitate proteins.

-

Internal Standard Spiking: Add an appropriate internal standard. For robust quantification, a uniformly ¹³C-labeled cell extract can be used as an internal standard.[4]

-

Protein Precipitation: Vortex the mixture vigorously for 30 seconds. Incubate at -20°C for 20 minutes to facilitate complete protein precipitation.[3]

-

Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Supernatant Collection: Carefully transfer the supernatant containing the metabolites to a new microcentrifuge tube.

-

Evaporation: Dry the supernatant using a nitrogen evaporator or a centrifugal vacuum concentrator.

-

Reconstitution: Reconstitute the dried extract in 100 µL of a suitable reconstitution solvent (e.g., 5% acetonitrile, 0.1% formic acid in water). Vortex for 1 minute and centrifuge at 14,000 x g for 5 minutes to remove any remaining particulates.

2. LC-MS/MS Instrument Setup:

-

Liquid Chromatography:

-

Column: A HILIC column (e.g., Atlantis Premier BEH Z-HILIC, 2.1 × 150 mm, 1.7 µm) is often suitable for separating polar metabolites.

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Gradient: A typical gradient would start at a high percentage of organic phase and gradually increase the aqueous phase to elute polar compounds.

-

-

Mass Spectrometry:

-

Ionization Mode: Electrospray Ionization (ESI) in negative mode is commonly used for dicarboxylic acids like succinate.

-

Analysis Mode: Multiple Reaction Monitoring (MRM) is used for targeted quantification. This involves selecting the precursor ion (Q1) and a specific product ion (Q3) for both the labeled and unlabeled metabolite.

-

Quantitative Data Summary: LC-MS/MS

The following table provides example MRM transitions and instrument parameters for the analysis of ¹³C-labeled succinate.

| Compound | Labeled Precursor Ion (m/z) | Labeled Product Ion (m/z) | Unlabeled Precursor Ion (m/z) | Unlabeled Product Ion (m/z) | Collision Energy (eV) |

| Succinic acid-¹³C₄ | 121.0 | 75.0 | 117.0 | 73.0 | 15 |

| Fumaric acid-¹³C₄ | 119.0 | 75.0 | 115.0 | 71.0 | 18 |

| Malic acid-¹³C₄ | 137.0 | 119.0 | 133.0 | 115.0 | 12 |

Note: The exact m/z values and collision energies may need to be optimized for your specific instrument.

Section 2: GC-MS Methods for ¹³C,d₄-Labeled Metabolites

Gas chromatography-mass spectrometry is a robust technique for the analysis of volatile and semi-volatile metabolites. Derivatization is often required to increase the volatility of polar metabolites like amino acids and organic acids.

Application Note: GC-MS Analysis of ¹³C-Labeled Alanine

This note describes the detection of ¹³C-labeled alanine, an amino acid central to carbon metabolism, following the introduction of a ¹³C-labeled glucose tracer.

Objective: To determine the fractional labeling of alanine to understand the flux through glycolysis and related pathways.

Principle: Cells are cultured with [1-¹³C]glucose. The labeled carbon is incorporated into pyruvate and subsequently into alanine. GC-MS is used to analyze the mass isotopologue distribution of derivatized alanine.

Experimental Protocol: GC-MS

1. Sample Preparation:

-

Cell Harvesting: Collect cell pellets by centrifugation (e.g., 10,000 rpm for 10 min at 4°C).

-

Washing: Wash the cell pellet multiple times with a saline solution to remove extracellular medium components.

-

Hydrolysis (for proteinogenic amino acids): Resuspend the cell pellet in 6 N hydrochloric acid and incubate to hydrolyze proteins into their constituent amino acids.

-

Drying: Evaporate the hydrolysate to dryness under vacuum.

-